molecular formula C8H12ClN3O B1588720 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine CAS No. 898656-60-5

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

Cat. No. B1588720
M. Wt: 201.65 g/mol
InChI Key: CPBNDYWWQHHHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine is a chemical compound with the molecular formula C8H12ClN3O . It belongs to the pyridazine family.


Molecular Structure Analysis

The molecular structure of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom . The exact mass is 201.0668897 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine include a predicted boiling point of 397.5±32.0 °C, a predicted density of 1.235±0.06 g/cm3, and a predicted pKa of 4.24±0.10 .

Scientific Research Applications

Intermediate in Neo-nicotinoid Insecticides

This compound is a key intermediate in the synthesis of neo-nicotinoid insecticides . Neo-nicotinoids are a class of insecticides that are chemically similar to nicotine and act on the nicotinic acetylcholine receptor of insects. They are widely used due to their effectiveness against a variety of pests and relatively low toxicity to non-target organisms.

Synthesis of Biologically Active Compounds

The pyridazine ring, which is present in this compound, is a ‘privileged structure’ in medicinal chemistry . This means it is often found in biologically active compounds. Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis of Agrochemicals

Various pyridazinone derivatives, which can be synthesized from this compound, are well known as agrochemicals . They are used in the production of herbicides and other agricultural chemicals.

Research and Experimental Use

This compound is available for experimental and research use . It can be used in laboratories to study its properties, reactions, and potential applications.

Safety And Hazards

The safety data sheet for 6-chloro-N-(3-methoxypropyl)pyridazin-3-amine indicates that it should be stored at a temperature of 2-8°C . It has a hazard code of Xi .

properties

IUPAC Name

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c1-13-6-2-5-10-8-4-3-7(9)11-12-8/h3-4H,2,5-6H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBNDYWWQHHHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429374
Record name 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(3-methoxypropyl)pyridazin-3-amine

CAS RN

898656-60-5
Record name 6-Chloro-N-(3-methoxypropyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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